Cas no 119403-03-1 (4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide)
4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide Chemical and Physical Properties
Names and Identifiers
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- (E)-1,2-bis(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)diazene oxide
- NSC 665548
- 4,4'-Azoxybis[N-(5-Methyl-3-isoxazolyl)-benzenesulfonaMide
- J-004122
- NSC-665548
- CHEMBL1998247
- Azoxysulfamethoxazole (1,2-bis(4-(5-methylisoxazol-3-yl-aminosulfonyl)phenyl)diazine-1-oxide)
- NSC665548
- NCI60_022623
- Azoxysulfamethoxazole (1,2-bis[4-(5-methylisoxazol-3-yl- aminosulfonyl)phenyl]-diazine-1-oxide)
- [4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]imino-oxidoazanium
- 119403-03-1
- 1,2-Bis(4-(N-(5-methylisoxazol-3-yl)sulfamoyl)phenyl)-2-oxohydrazin-2-ium-1-ide
- 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide
-
- Inchi: 1S/C20H18N6O7S2/c1-13-11-19(22-32-13)24-34(28,29)17-7-3-15(4-8-17)21-26(27)16-5-9-18(10-6-16)35(30,31)25-20-12-14(2)33-23-20/h3-12H,1-2H3,(H,22,24)(H,23,25)/b26-21-
- InChI Key: AYMVIVQKFDDNLC-QLYXXIJNSA-N
- SMILES: S(C1C=CC(=CC=1)/[N+](=N/C1C=CC(=CC=1)S(NC1C=C(C)ON=1)(=O)=O)/[O-])(NC1C=C(C)ON=1)(=O)=O
Computed Properties
- Exact Mass: 518.06800
- Monoisotopic Mass: 518.06783928g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 12
- Heavy Atom Count: 35
- Rotatable Bond Count: 8
- Complexity: 951
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 202Ų
Experimental Properties
- PSA: 202.27000
- LogP: 6.63750
4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | A965130-1mg |
4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide |
119403-03-1 | 1mg |
$ 190.00 | 2023-04-19 | ||
| TRC | A965130-10mg |
4,4'-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide |
119403-03-1 | 10mg |
$ 1487.00 | 2023-04-19 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-396266-1 mg |
4,4′-Azoxybis[N-(5-methyl-3-isoxazolyl)-benzenesulfonamide, |
119403-03-1 | 1mg |
¥2,708.00 | 2023-07-11 |
4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide Related Literature
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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5. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
Additional information on 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide
Recent Advances in the Study of 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide (CAS: 119403-03-1)
The compound 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide (CAS: 119403-03-1) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique azoxy and isoxazolyl functional groups, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its molecular mechanisms, pharmacokinetic properties, and potential clinical uses, making it a compound of considerable interest to researchers and industry professionals alike.
One of the key areas of investigation has been the anti-inflammatory and immunomodulatory effects of 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits potent inhibitory activity against cyclooxygenase-2 (COX-2), a critical enzyme in the inflammatory pathway. The study utilized in vitro assays and molecular docking simulations to reveal that the compound binds selectively to the COX-2 active site, with a binding affinity comparable to that of known COX-2 inhibitors. These findings suggest its potential as a novel anti-inflammatory agent with reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
In addition to its anti-inflammatory properties, recent research has explored the anticancer potential of 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide. A preclinical study conducted by researchers at the National Cancer Institute (NCI) in 2024 investigated the compound's effects on various cancer cell lines, including breast, lung, and colon cancer. The results indicated that the compound induces apoptosis in cancer cells through the activation of the intrinsic mitochondrial pathway. Furthermore, it was found to synergize with conventional chemotherapeutic agents, enhancing their efficacy while minimizing toxicity to normal cells. These findings highlight its potential as an adjunct therapy in oncology.
Pharmacokinetic studies have also been a focal point of recent research. A 2024 paper in Drug Metabolism and Disposition reported that 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide exhibits favorable oral bioavailability and a relatively long half-life in rodent models. The study employed liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the compound's plasma concentrations over time, revealing linear pharmacokinetics within the therapeutic dose range. These properties, combined with its low toxicity profile, make it a promising candidate for further clinical development.
Despite these advancements, challenges remain in the development of 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide as a therapeutic agent. For instance, its solubility in aqueous solutions is limited, which may affect its formulation and delivery. Recent efforts have focused on developing nanoparticle-based delivery systems to overcome this limitation. A 2023 study published in International Journal of Pharmaceutics demonstrated that encapsulating the compound in polymeric nanoparticles significantly improved its solubility and bioavailability, paving the way for more effective drug formulations.
In conclusion, 4,4'-AzoxybisN-(5-methyl-3-isoxazolyl)-benzenesulfonamide (CAS: 119403-03-1) represents a promising compound with diverse therapeutic applications, ranging from anti-inflammatory to anticancer therapies. Recent studies have shed light on its molecular mechanisms, pharmacokinetics, and potential clinical benefits, while also identifying areas for further optimization. As research continues, this compound may emerge as a valuable addition to the pharmaceutical arsenal, addressing unmet medical needs in various disease areas.
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